Oryzalin

Descripción

Propiedades

IUPAC Name |

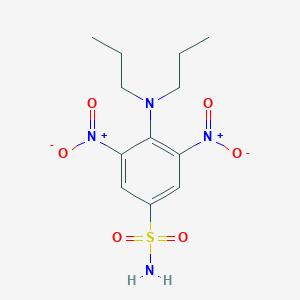

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAHYJYOSSSJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O6S | |

| Record name | ORYZALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024238 | |

| Record name | Oryzalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide., Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET] | |

| Record name | ORYZALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oryzalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomp @ 265 °C | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol; practically insoluble in hexane., Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C), In water, 2.5 mg/l @ 25 °C | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.75X10-9 mm Hg @ 25 °C | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

19044-88-3 | |

| Record name | ORYZALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oryzalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oryzalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oryzalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oryzalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORYZALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662E385DWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137-138 °C, Mp: 141-142 °C /Technical oryzalin/ | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Oryzalin's Mechanism of Action on Plant Microtubules: A Technical Guide

Introduction

Oryzalin (3,5-dinitro-N⁴,N⁴-dipropylsulfanilamide) is a dinitroaniline herbicide widely utilized for its potent and specific activity against plant cells. Its primary mode of action involves the disruption of microtubule (MT) structures, which are essential cytoskeletal components critical for cell division, elongation, and morphogenesis. This specificity arises from its high-affinity binding to plant tubulin, while having negligible effects on animal tubulin, making it a valuable tool in both agricultural applications and fundamental plant cell biology research.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its binding site, its effects on microtubule dynamics, and the resultant consequences for the plant cell cycle. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this microtubule-targeting agent.

Core Mechanism: High-Affinity Binding to α-Tubulin

The central mechanism of this compound's action is its direct interaction with the fundamental building blocks of microtubules: the αβ-tubulin heterodimers.

Binding Site and Specificity

This compound selectively binds to the α-tubulin subunit of the plant tubulin dimer.[3][4] This interaction is highly specific to plant and protozoan tubulins, which share key structural features that are absent in their vertebrate counterparts.[1][2] Computational docking studies and analysis of resistant mutants have pinpointed the binding site to a pocket located beneath the N-loop (also known as the H1-S2 loop) of α-tubulin.[3][5] It is hypothesized that this compound binding in this location physically interferes with the lateral contacts between adjacent protofilaments, specifically the interaction between the N-loop of one protofilament and the M-loop of the next, thereby destabilizing the entire microtubule structure.[5]

The binding is a rapid, reversible, and high-affinity interaction.[2] This strong binding sequesters tubulin dimers, effectively reducing the pool of available subunits for polymerization.[6]

Disruption of Microtubule Dynamics

This compound's interaction with tubulin profoundly alters the dynamic instability of microtubules. Even at nanomolar concentrations, it suppresses the key parameters that govern microtubule behavior.[7]

-

Inhibition of Polymerization : The primary effect is the inhibition of microtubule polymerization.[1] The formation of the tubulin-oryzalin complex depletes the pool of assembly-competent dimers. Furthermore, this complex can co-polymerize with unliganded dimers into a growing microtubule, effectively "poisoning" the polymer and slowing further assembly.[2] This results in the formation of fewer and shorter microtubules.[1]

-

Suppression of Dynamic Instability : Studies on living Arabidopsis epidermal cells have shown that low concentrations of this compound (50-100 nM) significantly alter dynamic parameters.[7][8] It decreases both the growth and shrinkage rates of microtubules and increases the time they spend in a "paused" state, where there is little change in length.[7]

-

Increased Catastrophe Frequency : this compound treatment increases the catastrophe frequency, which is the rate at which a growing microtubule switches to a shrinking state.[7][8]

-

Depolymerization : At sufficient concentrations (e.g., 100 nM), this compound not only prevents new polymerization but also leads to the net depolymerization of existing microtubule arrays.[1][9]

This overall reduction in microtubule turnover disrupts the organization of cortical microtubule arrays, which are essential for guiding the deposition of cellulose microfibrils and controlling the direction of cell expansion.[7][10]

Consequences for the Plant Cell Cycle

The disruption of microtubule dynamics has catastrophic consequences for mitosis, as several distinct microtubule-based structures are essential for the faithful segregation of chromosomes.

-

Preprophase Band (PPB) : this compound prevents the formation of the PPB, a transient ring of microtubules that predicts the future division plane in plant cells.

-

Mitotic Spindle : The formation of a functional mitotic spindle is completely inhibited. Without a spindle, chromosomes cannot align at the metaphase plate or segregate into daughter cells.

-

Phragmoplast : The phragmoplast, a microtubule structure that guides the formation of the new cell plate during cytokinesis, is also disrupted.

Consequently, treatment with this compound causes a potent arrest of the cell cycle at prometaphase.[1] While the chromosome condensation cycle remains unaffected, the cell is unable to proceed through mitosis, leading to an accumulation of cells with a 4C DNA content.[1] This antimitotic activity is the basis for its herbicidal effect, as it halts growth in the meristematic tissues of seedlings.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound with plant tubulin and its biological effects.

| Parameter | Value | Organism/System | Reference(s) |

| Binding Affinity (Kd) | 95 nM | Zea mays (Maize) tubulin | [2] |

| Predicted Binding Affinity | 23 nM | Toxoplasma gondii α-tubulin | [3] |

| Apparent Affinity (Kapp) | 1.19 x 10⁵ M⁻¹ | Rosa sp. (Rose) cultured cells | [1] |

| Molar Binding Stoichiometry | ~1:1 (this compound:Tubulin) | Rose & Chlamydomonas tubulin | [1][11] |

| IC₅₀ (Callus Growth) | 37 nM | Zea mays (Maize) callus | [2] |

| Effective Concentration | 50 - 100 nM | Alters MT dynamics in Arabidopsis | [7][8] |

| Effective Concentration | 100 nM | Depolymerizes MTs & stops anaphase | [1] |

| Effective Concentration | 170 nM | Causes MT fragmentation in Arabidopsis roots | [12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound's effects.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Methodology:

-

Tubulin Purification : Isolate and purify tubulin from a plant source (e.g., maize cultured cells, rose suspension cells) using established protocols involving ion-exchange chromatography (e.g., DEAE-Sephadex).

-

Reaction Mixture : Prepare a polymerization buffer (e.g., PIPES buffer, pH 6.9, containing Mg²⁺, EGTA, and GTP).

-

Initiation : Warm purified tubulin (e.g., 5 µM) in the polymerization buffer to 24-30°C in a temperature-controlled spectrophotometer cuvette.

-

Treatment : Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a solvent-only control) to the cuvettes prior to initiating polymerization.

-

Polymerization Induction : Induce polymerization using an agent like taxol or by increasing the temperature.[1][2]

-

Data Acquisition : Monitor the increase in absorbance (turbidity) at 340 nm over time. The rate and extent of the absorbance increase are proportional to the rate and extent of microtubule polymerization.

-

Analysis : Compare the polymerization curves of this compound-treated samples to the control to determine inhibitory effects, such as a reduced rate of polymerization or a lower final plateau. Calculate parameters like the IC₅₀ from a dose-response curve.

Immunofluorescence Microscopy of Plant Root Cells

This method allows for the direct visualization of microtubule organization and disruption within plant cells following this compound treatment.

Methodology:

-

Seedling Growth : Grow seedlings (e.g., Arabidopsis thaliana) vertically on agar plates containing a nutrient medium.

-

This compound Treatment : Transfer seedlings to new plates containing the desired concentration of this compound (e.g., 100-300 nM) or a control medium for a specified duration (e.g., 24-48 hours).[10]

-

Fixation : Excise the root tips and immediately fix them in a microtubule-stabilizing buffer containing paraformaldehyde.

-

Cell Wall Digestion : Partially digest the cell walls using an enzyme cocktail (e.g., cellulase, pectinase) to allow antibody penetration.

-

Permeabilization : Permeabilize the cell membranes with a detergent like Triton X-100.

-

Antibody Staining :

-

Primary Antibody : Incubate the fixed roots with a primary antibody that specifically binds to α-tubulin (e.g., a monoclonal mouse anti-α-tubulin antibody).

-

Secondary Antibody : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., a goat anti-mouse IgG conjugated to Alexa Fluor 488).

-

-

Mounting and Imaging : Mount the stained root tips on a microscope slide in an anti-fade medium.

-

Microscopy : Visualize the microtubule structures using a confocal or fluorescence microscope. Compare the highly organized transverse arrays in control cells with the fragmented or absent arrays in this compound-treated cells.[10][12]

This compound acts as a potent and specific disruptor of plant microtubules through a well-defined molecular mechanism. It binds with high affinity to a unique site on the α-tubulin subunit, leading to the inhibition of microtubule polymerization and the suppression of dynamic instability. This direct poisoning of microtubule dynamics prevents the formation of essential mitotic structures, causing a prometaphase cell cycle arrest that ultimately results in cell death. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers investigating microtubule function and for professionals developing novel herbicidal or therapeutic agents targeting the cytoskeleton.

References

- 1. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Tubulin Mutations Alter this compound Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Evidence That Cellulose Synthase Activity Influences Microtubule Cortical Array Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low concentrations of propyzamide and this compound alter microtubule dynamics in Arabidopsis epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]

- 10. Disorganization of Cortical Microtubules Stimulates Tangential Expansion and Reduces the Uniformity of Cellulose Microfibril Alignment among Cells in the Root of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "this compound BINDS TO PLANT TUBULIN ISOLATED FROM FLAGELLA OF THE ALGA CHL" by STEPHEN DOUGLAS STRACHAN [docs.lib.purdue.edu]

- 12. Morphology and microtubule organization in Arabidopsis roots exposed to this compound or taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Oryzalin

Oryzalin is a well-characterized dinitroaniline herbicide recognized for its potent biological activity as a microtubule-disrupting agent.[1][2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for research applications.

Chemical Identity and Structure

This compound, with the IUPAC name 4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide, is a sulfonamide compound characterized by a benzenesulfonamide core substituted with two nitro groups at positions 3 and 5, and a dipropylamino group at position 4.[2][4] This specific arrangement of functional groups is critical to its biological activity. The presence of the dinitroaniline chromophore gives the compound its characteristic yellow-orange crystalline appearance.[3][4][5]

The chemical structure of this compound is depicted below:

References

Oryzalin: A Technical Guide for Researchers

For immediate reference, the Chemical Abstracts Service (CAS) number for Oryzalin is 19044-88-3, and its molecular weight is 346.36 g/mol . This document provides an in-depth overview of this compound, a dinitroaniline herbicide widely utilized in research for its potent effects on microtubule dynamics. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data.

Core Properties and Mechanism of Action

This compound, with the molecular formula C₁₂H₁₈N₄O₆S, is a selective pre-emergent herbicide.[1] Its primary mechanism of action is the disruption of microtubule polymerization in plant cells.[2][3] this compound binds specifically to plant tubulin, the heterodimeric protein subunit of microtubules, preventing their assembly.[4][5] This inhibition of microtubule formation disrupts essential cellular processes that rely on a dynamic microtubule cytoskeleton, most notably mitosis (cell division) and cell elongation.[2]

The binding of this compound to tubulin is of high affinity, with reported dissociation constants in the nanomolar range for various plant species.[1] This targeted action on plant tubulin makes this compound a valuable tool in plant cell biology and has led to its use as an alternative to colchicine for inducing polyploidy (chromosome doubling) in plants.[2] While highly effective against plant microtubules, this compound shows significantly lower affinity for vertebrate tubulin, highlighting a pharmacological distinction between plant and animal tubulins.[4][5]

Recent studies have also indicated that in addition to its well-documented effects on microtubules, this compound can cause morphological changes in the endoplasmic reticulum and Golgi apparatus in plant cells.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies. This information is crucial for designing and interpreting experiments.

| Parameter | Organism/System | Value | Reference |

| Molecular Weight | - | 346.36 g/mol | [4][7] |

| CAS Number | - | 19044-88-3 | [7] |

| Binding Affinity (Kd) | Tetrahymena thermophila tubulin | 0.44 µM | [8] |

| Binding Affinity (Kd) | Bovine brain tubulin | 77 µM | [8] |

| Dissociation Constant (Kd) | Plant tubulins | 23 - 117 nM | [1] |

| IC₅₀ (Antileishmanial activity) | Leishmania infantum in THP-1 cells | 24.2 µM | [9] |

| Effective Concentration for Polyploidy Induction | Dendrobium and Odontioda orchids | 14.4 µM for 6 days | [10] |

| Effective Concentration for Polyploidy Induction | Epidendrum orchids | 57.7 µM for 6 days | [10] |

| Effective Concentration for Polyploidy Induction | Phalaenopsis orchids | 14.4 µM for 3 days | [10] |

| Effective Concentration for Polyploidy Induction | Capsicum frutescens | 20 and 30 mg/L (approx. 57.7 and 86.6 µM) | [11] |

| Effective Concentration for Polyploidy Induction | Cercis canadensis | 150 µM for 9 days | [12] |

| Concentration for Microtubule Depolymerization | Haemanthus katherinae endosperm cells | 0.1 µM | [4][9] |

| Optimum Concentration for Plant Growth Inhibition | General | 1 mM | [7][13] |

| Optimum Concentration for Cell Culture Inhibition | General | 0.1 mM | [7][13] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established research and can be adapted for specific experimental needs.

In Vitro Polyploidy Induction in Orchids

This protocol is adapted from studies on various orchid genera.[10]

-

Explant Preparation: Use protocorms or protocorm-like bodies (PLBs) as explants.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a liquid nutrient medium to final concentrations of 14.4 µM, 28.9 µM, and 57.7 µM.

-

Incubation: Submerge the explants in the this compound-containing medium and incubate for 3 to 6 days.

-

Recovery and Regeneration: After treatment, wash the explants with a sterile nutrient medium to remove this compound and transfer them to a solid, hormone-free regeneration medium.

-

Ploidy Analysis: After regeneration, assess the ploidy level of the resulting plantlets using methods such as flow cytometry or by measuring stomatal guard cell length.

Microtubule Polymerization Assay (In Vitro)

This generalized protocol is based on the principles described in studies of this compound's effect on tubulin.[4][5]

-

Tubulin Preparation: Isolate tubulin from the plant species of interest.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with Mg²⁺ and EGTA), GTP, and a microtubule-stabilizing agent like taxol.

-

This compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Monitoring Polymerization: Monitor microtubule polymerization by measuring the change in turbidity at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of turbidity increase indicates inhibition of polymerization.

-

Data Analysis: Determine the apparent inhibition constant (Ki) by analyzing the polymerization kinetics at different this compound concentrations.

Root Growth Assay in Arabidopsis

This protocol is adapted from a study on the effects of this compound on Arabidopsis root growth.[14]

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium. Prepare a 100 mM stock solution of this compound in DMSO.

-

Treatment Plates: Add the this compound stock solution to the MS medium to final concentrations of 150 nM and 200 nM. Use a medium with 0.05% DMSO as a control.

-

Seed Plating and Germination: Sow surface-sterilized Arabidopsis seeds on the prepared plates.

-

Growth Measurement: Record root growth daily for up to 5 days after germination. Scan the plates and measure the root length using image analysis software.

-

Data Analysis: Compare the mean root length of this compound-treated plants to the control to quantify the inhibitory effect.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the primary mechanism of action of this compound, highlighting its interaction with tubulin and the subsequent disruption of microtubule-dependent cellular processes.

Caption: this compound's mechanism of action.

Experimental Workflow for In Vitro Polyploidy Induction

This diagram outlines the general workflow for inducing polyploidy in plant tissues using this compound.

Caption: In vitro polyploidy induction workflow.

References

- 1. Buy this compound | 19044-88-3 | 95% [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]

- 6. This compound bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide this compound causes nodulation of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 19044-88-3 | FO166070 | Biosynth [biosynth.com]

- 8. α-Tubulin Mutations Alter this compound Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. hort [journals.ashs.org]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. This compound root growth assays [bio-protocol.org]

Technical Guide: Solubility and Handling of Oryzalin in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Oryzalin in dimethyl sulfoxide (DMSO) and water. It includes quantitative solubility data, detailed experimental protocols for solution preparation, and visualizations of its mechanism of action and handling workflows.

Quantitative Solubility Data

This compound exhibits significantly different solubility profiles in the polar aprotic solvent DMSO compared to the polar protic solvent water. While it is freely soluble in DMSO, it is only slightly soluble in water. The following table summarizes the quantitative solubility data gathered from various sources.

| Solvent | Solubility Value | Conditions | Source(s) |

| DMSO | 250 mg/mL (721.79 mM) | Ultrasonic assistance may be needed | [1][2][3] |

| 233.33 mg/mL (673.66 mM) | Ultrasonic assistance may be needed | [4] | |

| Water | 2.5 mg/L | pH 7, 25°C | [5] |

| 2.5 ppm | Not specified | [6] | |

| < 1 mg/L | Not specified | [7] | |

| 85 mg/L | 25°C | [3] |

Note: The reported solubility of this compound in water varies across different sources. The most frequently cited value is approximately 2.5 mg/L. It is described as slightly soluble[5][8], sparingly soluble, or insoluble in water by various accounts[9][10].

Experimental Protocols

Proper preparation of this compound solutions is critical for experimental success, especially when creating aqueous solutions for cell culture or other biological assays. Due to its low water solubility, a common method involves using DMSO as a primary solvent to create a concentrated stock solution, which is then diluted into an aqueous medium.

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder (C₁₂H₁₈N₄O₆S, M.W.: 346.36 g/mol )

-

Anhydrous, pure DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

-

Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 250 mg/mL solution, add 1 mL of DMSO to 250 mg of this compound).

-

Mixing: Vigorously vortex the mixture to facilitate dissolution.

-

Sonication: If the this compound does not completely dissolve, place the tube in an ultrasonic bath.[1][2][4] Heating the tube to 37°C can also help increase solubility.[2]

-

Storage: Once a clear, yellow-orange solution is obtained, store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4] DMSO solutions should be stored refrigerated and will freeze at 18.5°C.[7]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol details the steps for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

-

This compound in DMSO stock solution (from Protocol 1)

-

Sterile aqueous buffer or medium

-

Magnetic stirrer and stir bar or vortex mixer

Methodology:

-

Initial Dissolution: First, dissolve the desired amount of this compound in a small volume of DMSO.[11]

-

Dispersion: Add this DMSO concentrate drop-wise to the desired volume of vigorously stirring aqueous buffer or medium.[7][11] This rapid dispersion is crucial to prevent the precipitation of this compound, given its low solubility in water.[7][11]

-

Final Volume: Bring the solution to the final desired volume with the aqueous solvent.

-

Final DMSO Concentration: It is important to ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity in biological systems.

Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action: this compound as a Microtubule Inhibitor

This compound is a dinitroaniline herbicide that functions by inhibiting the polymerization of microtubules.[1][4] It binds to plant tubulin, preventing the formation of microtubules, which are essential for cell division and other cellular processes.[1][4]

Caption: Mechanism of this compound action on microtubule dynamics.

Experimental Workflow: Aqueous Solution Preparation

The following diagram illustrates the logical flow for preparing a usable aqueous solution of this compound for experimental use.

Caption: Workflow for preparing an aqueous this compound solution.

References

- 1. glpbio.com [glpbio.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. This compound CAS#: 19044-88-3 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 6. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 7. phytotechlab.com [phytotechlab.com]

- 8. This compound (Ref: EL 119) [sitem.herts.ac.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Preparing this compound Solution [members.tripod.com]

- 11. researchgate.net [researchgate.net]

Oryzalin as a Selective Pre-emergent Herbicide: A Technical Guide

Abstract

Oryzalin is a selective, pre-emergent herbicide belonging to the dinitroaniline class of chemicals.[1][2] It is widely utilized for the control of annual grasses and various broadleaf weeds in a range of settings, including turf, orchards, vineyards, and ornamental plantings.[3][4] Its mechanism of action involves the disruption of microtubule polymerization in plant cells, which is essential for cell division and elongation.[2][4][5] This inhibition of mitosis in the root and shoot meristems prevents the germination and establishment of susceptible weed seeds.[6][7] this compound is characterized by its bright yellowish-orange crystalline appearance and low water solubility.[4][7][8] While demonstrating low acute toxicity to mammals, it is classified as a possible human carcinogen and exhibits moderate toxicity to aquatic organisms.[3][9][10] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, herbicidal efficacy, key experimental protocols, and toxicological profile, intended for researchers and professionals in agricultural science and drug development.

Chemical and Physical Properties

This compound (IUPAC name: 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide) is a solid crystalline substance.[1][8] It is stable under normal storage conditions but can be decomposed by UV irradiation.[8] Its low water solubility and tendency to adsorb to soil particles are key factors in its pre-emergent activity and environmental fate.[7][11]

| Property | Value | Citations |

| CAS Number | 19044-88-3 | [1][12] |

| Molecular Formula | C₁₂H₁₈N₄O₆S | [1][8][12] |

| Molecular Weight | 346.36 g/mol | [1][12] |

| Appearance | Yellow-orange crystalline solid | [2][8][13] |

| Melting Point | 137-142 °C | [1] |

| Water Solubility | 2.5 ppm (at 25°C) | [7] |

| Vapor Pressure | <1 x 10⁻⁷ mm Hg (at 30°C) | |

| Soil Adsorption Koc | Average 600 mL/g (Range: 93-2700 mL/g) | [7] |

| Soil Half-life | 20 to 128 days | [9][11] |

Mechanism of Action

The herbicidal activity of this compound stems from its specific interaction with the plant cytoskeleton. It acts as a potent inhibitor of microtubule formation, a process critical for cell division (mitosis) and maintaining cell shape.[2][6]

This compound binds to tubulin, the protein subunit that polymerizes to form microtubules.[5] Specifically, it has been shown to bind to the α-subunit of plant tubulin.[14] This binding prevents the assembly of tubulin dimers into microtubules.[1][5] The disruption of microtubule dynamics leads to the failure of mitotic spindle formation during cell division.[7] Consequently, chromosomes cannot segregate properly, cell division is arrested, and the seedling fails to develop, particularly in the roots and shoots.[6][7] This mode of action classifies this compound as a Group 3 (WSSA) or Group K1 (HRAC) herbicide.[1][7]

Interestingly, this compound shows high selectivity for plant tubulin, with no appreciable binding to animal (bovine brain) tubulin, which explains its low direct toxicity to non-plant organisms.[5][15]

Herbicidal Efficacy and Application

This compound is a surface-applied herbicide that requires mechanical incorporation or watering-in (at least 0.5 inches) to move it into the soil profile where weed seeds germinate.[16] It provides residual control for a period ranging from two to eight months, depending on the application rate, soil type, and environmental conditions.[16][17][18]

Weed Control Spectrum

This compound is effective against a wide range of annual grasses and some broadleaf weeds.

| Weeds Controlled | Weeds Not Controlled or Poorly Controlled |

| Annual Grasses: | Ragweed (Common) |

| Barnyardgrass | Jimsonweed |

| Crabgrass | Morningglory |

| Foxtail | Nightshade |

| Goosegrass | Prickly Sida |

| Johnsongrass (from seed) | Velvetleaf |

| Ryegrass (Annual) | Groundsel |

| Broadleaf Weeds: | Galinsoga |

| Bittercress | Horseweed |

| Chickweed (Common) | Dodder |

| Pigweed | Venice Mallow |

| Purslane (Common) | |

| Spurge (Prostrate) | |

| Yellow Woodsorrel | |

| Citations:[4][16][18] |

Application Rates

Application rates vary based on the target site, soil type, and desired length of control.

| Application Site | Rate per 1,000 sq. ft. | Rate per Acre (Active Ingredient) | Length of Control | Citations |

| Established Warm-Season Turf | 1.5 - 3.0 fl. oz. | 2 - 4 lb | 2 - 8 months | [16][17][19] |

| Landscape Ornamentals | 1.5 - 3.0 fl. oz. | 2 - 4 lb | 2 - 8 months | [16][17][20] |

| Non-bearing Fruit & Nut Trees | Not typically specified per 1,000 sq. ft. | 2 - 4 lb | 4 - 8 months | [4][17] |

| Christmas Tree Plantations | Not typically specified per 1,000 sq. ft. | 2 - 4 lb | 3 - 6 months | [13][17] |

Key Experimental Protocols

Protocol: In Vitro Microtubule Polymerization Assay

This protocol is based on methodologies used to demonstrate this compound's direct effect on tubulin.[5][15]

-

Tubulin Isolation:

-

Isolate tubulin from a plant source (e.g., cultured cells of Rosa sp.) through cycles of temperature-dependent assembly and disassembly.

-

Alternatively, use commercially available purified plant tubulin.

-

Determine protein concentration using a standard Bradford assay.

-

-

Polymerization Reaction:

-

Prepare a polymerization buffer (e.g., PIPES buffer, pH 7.1) containing GTP and a polymerization-inducing agent like taxol.

-

In a 96-well microplate, add the polymerization buffer, purified tubulin (to a final concentration of ~1 mg/mL), and varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).

-

Incubate the plate at a constant temperature (e.g., 24°C).[15]

-

-

Data Acquisition:

-

Measure the change in turbidity (absorbance) at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

-

Analysis:

-

Plot absorbance vs. time to generate polymerization curves for each this compound concentration.

-

Calculate the initial rate of polymerization and the maximum polymer mass.

-

Determine the inhibition constant (Ki) by analyzing the effect of different this compound concentrations on the polymerization rate.[5]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. assets.nationbuilder.com [assets.nationbuilder.com]

- 4. This compound Information and Products | Herbicide Active Ingredient [solutionsstores.com]

- 5. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 7. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 8. This compound | C12H18N4O6S | CID 29393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. This compound (Ref: EL 119) [sitem.herts.ac.uk]

- 11. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. This compound | 19044-88-3 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]

- 16. Surflan (this compound) | NC State Extension Publications [content.ces.ncsu.edu]

- 17. diypestcontrol.com [diypestcontrol.com]

- 18. domyown.com [domyown.com]

- 19. Herbicide Treatment Table / Turfgrass / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 20. assets.greenbook.net [assets.greenbook.net]

The Discovery and Development of Oryzalin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oryzalin, a dinitroaniline herbicide, has a rich history of development, from its initial synthesis and discovery as a potent herbicidal agent to its elucidation as a specific inhibitor of plant microtubule polymerization. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of its biochemical pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, weed science, and cancer research, where microtubule inhibitors are of significant interest.

Discovery and History

The story of this compound begins in the laboratories of Eli Lilly and Company , a pharmaceutical company with a long history of drug discovery.[1][2][3][4] While the specific scientists behind its initial synthesis are not extensively documented in publicly available literature, it is known that this compound (3,5-dinitro-N4,N4-dipropylsulfanilamide) was developed as part of a broader research program into dinitroaniline compounds for agricultural applications. The herbicidal properties of this chemical class were being actively explored during the mid-20th century.

This compound was first registered for use as a pre-emergence herbicide in 1974 .[1] It was marketed under the trade name Surflan .[5] Its development marked a significant advancement in weed control, offering selective control of annual grasses and broadleaf weeds in a variety of crops.[6]

In 1989 , a joint venture between Dow Chemical and Eli Lilly led to the formation of DowElanco , which took over the agricultural products portfolio, including this compound.[6][7] This entity later became Dow AgroSciences , which was a wholly owned subsidiary of the Dow Chemical Company.[8][9]

Beyond its primary use as a herbicide, a significant discovery in the history of this compound was its ability to induce polyploidy in plants, acting as an alternative to colchicine.[10] This property has made it a valuable tool for plant breeders and geneticists.

Mechanism of Action: Microtubule Disruption

This compound exerts its herbicidal and biological effects by disrupting microtubule dynamics, a fundamental process in cell division and growth.[10][11]

Binding to Tubulin

The primary molecular target of this compound is tubulin , the protein subunit that polymerizes to form microtubules.[12] this compound exhibits a high affinity and specificity for plant and protist tubulin, while showing significantly lower affinity for animal tubulin.[13] This selectivity is the basis for its use as a herbicide with relatively low toxicity to mammals.

This compound binds to the α-tubulin subunit, preventing the polymerization of tubulin dimers into microtubules.[14][15] This binding disrupts the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[16] Consequently, mitosis is arrested at pro-metaphase, leading to cell death.[12]

Signaling Pathway

The mechanism of this compound action can be visualized as a direct interference with the cellular machinery of microtubule formation.

Quantitative Data

The following table summarizes key quantitative data related to this compound's activity.

| Parameter | Value | Organism/System | Reference |

| Apparent Inhibition Constant (Ki) | 2.59 x 10^6 M | Rose (Rosa sp.) tubulin | [13] |

| Apparent Affinity Constant (Kapp) | 1.19 x 10^5 M^-1 | Rose (Rosa sp.) tubulin | [13] |

| Dissociation Constant (Kd) | 0.44 µM | Tetrahymena thermophila tubulin | [12] |

| Dissociation Constant (Kd) | 11 µM | L136F mutant T. thermophila tubulin (this compound-resistant) | [12] |

| Dissociation Constant (Kd) | 6.7 µM | I252L mutant T. thermophila tubulin (this compound-resistant) | [12] |

| IC50 (Antileishmanial activity) | 24.2 µM | Leishmania infantum infected THP-1 cells | N/A |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from established methods to monitor microtubule assembly by measuring changes in turbidity.[12][13]

Objective: To determine the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified plant tubulin (e.g., from maize seedlings or cultured plant cells)

-

Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP (1 mM final concentration)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP solution into pre-chilled microplate wells.

-

Add this compound (at various concentrations) or DMSO (vehicle control) to the wells.

-

Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

This compound-Tubulin Binding Assay (Radiolabeled Ligand)

This protocol describes a method to quantify the binding of this compound to tubulin using a radiolabeled form of the herbicide.[13]

Objective: To determine the binding affinity and stoichiometry of this compound to tubulin.

Materials:

-

Purified plant tubulin

-

[14C]this compound

-

Binding buffer (e.g., 100 mM PIPES, pH 7.1, 1 mM EGTA, 1 mM MgCl2)

-

DEAE-cellulose filter discs

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Incubate purified tubulin with varying concentrations of [14C]this compound in binding buffer at a specific temperature (e.g., 24°C) for a set time.

-

Rapidly filter the incubation mixture through DEAE-cellulose filter discs. The tubulin-Oryzalin complex will bind to the filter, while free this compound will pass through.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound [14C]this compound.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [14C]this compound using a liquid scintillation counter.

-

Perform Scatchard analysis on the binding data to determine the dissociation constant (Kd) and the number of binding sites.

Conclusion

This compound's journey from its synthesis at Eli Lilly to its current use in agriculture and research is a testament to the enduring impact of targeted chemical discovery. Its specific mechanism of action as a plant microtubule inhibitor has not only provided an effective tool for weed management but has also contributed significantly to our understanding of the plant cytoskeleton. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists continuing to explore the multifaceted applications of this important molecule.

References

- 1. Eli Lilly and Company - Wikipedia [en.wikipedia.org]

- 2. A history of... Eli Lilly & Co | pharmaphorum [pharmaphorum.com]

- 3. definingmomentscanada.ca [definingmomentscanada.ca]

- 4. Eli Lilly and Company - Encyclopedia of Indianapolis [indyencyclopedia.org]

- 5. patents.justia.com [patents.justia.com]

- 6. corporate.dow.com [corporate.dow.com]

- 7. Elanco Animal Health - Encyclopedia of Indianapolis [indyencyclopedia.org]

- 8. corporate.dow.com [corporate.dow.com]

- 9. Dow AgroSciences - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. α-Tubulin Mutations Alter this compound Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Unveiling the Possible this compound-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "this compound BINDS TO PLANT TUBULIN ISOLATED FROM FLAGELLA OF THE ALGA CHL" by STEPHEN DOUGLAS STRACHAN [docs.lib.purdue.edu]

Biophysical Properties of Oryzalin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of Oryzalin, a dinitroaniline herbicide known for its potent antimitotic activity through the disruption of microtubule polymerization. This document is intended to serve as a valuable resource for researchers in drug development, cell biology, and plant sciences, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Biophysical Data

A summary of the key biophysical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₄O₆S | [1][2] |

| Molecular Weight | 346.36 g/mol | [1][2][3][4] |

| Appearance | Yellow-orange crystalline powder | [3][5][6] |

| Melting Point | 141-142 °C | [3][7][8] |

| pKa | 9.4 (very weak acid) | [9] |

| LogP (o/w) | 3.73 (at pH 7) | [3][9] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | 2.5 mg/L (at pH 7 and 25 °C) | [3] |

| DMSO | Readily soluble; can be used to prepare stock solutions. | [10][11] |

| Ethanol | Soluble | [6][9] |

| Methanol | Very soluble | [3] |

| Acetonitrile | Very soluble | [3] |

| Benzene | Slightly soluble | [3] |

| Xylene | Slightly soluble | [3] |

| Hexane | Practically insoluble | [3][6][9] |

Mechanism of Action: Microtubule Disruption

This compound's primary mechanism of action is the inhibition of microtubule polymerization, which is crucial for cell division, cell plate formation, and overall cell morphology in plants.[5][10][12] It binds directly to plant tubulin dimers, preventing their assembly into microtubules.[13][14][15] This action is selective for plant and some protozoan tubulins, with significantly lower affinity for animal tubulins, which underpins its use as a herbicide.[13][15]

The binding of this compound to α-tubulin is thought to interfere with the lateral interactions between protofilaments, which are essential for the formation of a stable microtubule structure.[16][17][18] This disruption of microtubule dynamics leads to mitotic arrest and ultimately cell death in susceptible organisms.

Caption: Mechanism of action of this compound leading to cell cycle arrest.

Experimental Protocols

This section details the methodologies for determining the key biophysical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The Shake-Flask method is a standard technique for the experimental determination of LogP.[2][19]

Protocol Workflow:

Caption: Workflow for LogP determination using the Shake-Flask method.

Detailed Steps:

-

Preparation of Phases: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[9][20]

-

Sample Preparation: A stock solution of this compound is prepared in the mutually saturated n-octanol.

-

Partitioning: A known volume of the this compound stock solution is added to a known volume of the saturated aqueous buffer in a separatory funnel. The funnel is then shaken for a predetermined time to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to ensure complete separation.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), leveraging this compound's chromophore for detection.[21][22][23]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[24][25][26]

Protocol Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

-

Solution Preparation: A solution of this compound is prepared at a known concentration. Due to its low water solubility, a co-solvent such as DMSO may be necessary.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the midpoint of the buffer region (half-equivalence point).[27]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be utilized to quantify this compound in solution and can also be employed for pKa determination if the absorbance spectrum of the molecule changes with ionization state.[13][28][29]

Protocol for Quantification:

-

Instrument Setup: A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 800 nm.[30]

-

Blank Measurement: A cuvette containing the solvent used to dissolve this compound is used to record a baseline spectrum.

-

Sample Measurement: A solution of this compound at a known concentration is placed in a cuvette, and its absorbance spectrum is recorded.

-

Analysis: The wavelength of maximum absorbance (λmax) is identified. For quantification, a calibration curve of absorbance at λmax versus concentration is prepared using a series of standard solutions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study the interaction of this compound with its biological target, tubulin. The intrinsic fluorescence of tryptophan residues in tubulin can be monitored upon binding of a ligand like this compound.[3][10][14]

Protocol for Tubulin Binding Assay:

-

Sample Preparation: Solutions of purified tubulin and this compound at various concentrations are prepared in a suitable buffer.

-

Fluorescence Measurement: The fluorescence emission spectrum of tubulin is recorded in the absence of this compound, typically with an excitation wavelength around 295 nm to selectively excite tryptophan residues.

-

Titration: Aliquots of the this compound stock solution are incrementally added to the tubulin solution. After each addition and a brief incubation period, the fluorescence emission spectrum is recorded.

-

Data Analysis: Changes in the fluorescence intensity and/or the wavelength of maximum emission are monitored. Quenching of the tryptophan fluorescence upon this compound binding can be used to determine the binding affinity (dissociation constant, Kd).[31]

Workflow for Fluorescence-Based Binding Assay:

Caption: Workflow for determining this compound-tubulin binding using fluorescence spectroscopy.

References

- 1. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H18N4O6S | CID 29393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]

- 8. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemagine.co.uk [chemagine.co.uk]

- 13. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Unveiling the Possible this compound-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. diposit.ub.edu [diposit.ub.edu]

- 22. researchgate.net [researchgate.net]

- 23. agilent.com [agilent.com]

- 24. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]

- 28. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 30. ijprajournal.com [ijprajournal.com]

- 31. α-Tubulin Mutations Alter this compound Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Oryzalin's Mode of Action: A Technical Guide to its Classification as a Microtubule Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzalin, a dinitroaniline herbicide, exerts its phytotoxic effects through the disruption of microtubule dynamics, a fundamental process in cell division and elongation. This technical guide provides an in-depth analysis of this compound's mode of action, its classification, the molecular basis of its interaction with tubulin, and the mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant biology, herbicide development, and cancer research, where microtubule-targeting agents are of significant interest.

Introduction

This compound is a selective pre-emergence herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural and horticultural settings. Its efficacy stems from its ability to interfere with microtubule-dependent processes, placing it in a class of compounds known as microtubule inhibitors.[1] Understanding the precise molecular mechanisms of this compound is crucial for optimizing its use, managing herbicide resistance, and exploring its potential as a lead compound in other therapeutic areas. This guide synthesizes the current knowledge on this compound's mode of action, providing a technical foundation for advanced research and development.

Classification of this compound

Based on its mechanism of action, this compound is classified as a microtubule assembly inhibitor. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) have established classification systems to standardize the categorization of herbicides based on their mode of action, which is critical for resistance management.

These classifications group this compound with other dinitroaniline herbicides that share the common mechanism of disrupting microtubule formation.[3]

Molecular Mechanism of Action

The primary molecular target of this compound is the tubulin protein, the fundamental subunit of microtubules.[4] this compound selectively binds to α-tubulin in plants and protozoa, but not in animals or fungi, explaining its selective toxicity. This binding event disrupts the polymerization of tubulin into functional microtubules.

Binding to α-Tubulin

This compound binds to a specific site on the α-tubulin subunit.[5] This interaction prevents the proper assembly of α- and β-tubulin heterodimers into protofilaments, the linear polymers that form the microtubule wall.[4] The binding of this compound to tubulin is a time- and pH-dependent process, resulting in the formation of a stable tubulin-oryzalin complex. Computational docking studies suggest that this compound binds with high affinity to a site on protozoan α-tubulin.[5]

Disruption of Microtubule Polymerization

By binding to tubulin subunits, this compound effectively "poisons" microtubule growth. The incorporation of the this compound-tubulin complex at the growing plus-end of a microtubule terminates further elongation.[4] This leads to a net depolymerization of microtubules as the dynamic instability of these structures continues. This compound has been shown to depolymerize existing microtubule arrays and prevent the formation of new ones at all stages of the cell cycle. The differential sensitivity of various microtubule arrays to this compound has been observed, with mitotic spindle microtubules being particularly susceptible.[6][7]

The following diagram illustrates the signaling pathway of this compound's action on microtubule dynamics.

Caption: this compound's mechanism of action targeting α-tubulin.

Quantitative Data

The interaction of this compound with tubulin and its inhibitory effects on microtubule polymerization have been quantified in various studies.

| Parameter | Organism/System | Value | Reference |

| Binding Affinity (Kd) | |||

| Toxoplasma gondii α-tubulin | 23 nM | [8] | |

| Apparent Affinity Constant (Kapp) | |||

| Plant tubulin | 1.19 x 105 M-1 | ||

| Apparent Inhibition Constant (Ki) | |||

| Taxol-induced rose MT polymerization | 2.59 x 106 M | ||

| Concentration for Microtubule Depolymerization | |||

| Haemanthus katherinae endosperm cells | 0.1 µM | ||

| IC50 (Antileishmanial activity) | |||

| L. infantum in THP-1 cells | 24.2 µM | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Tubulin Purification from Plant Cells

This protocol describes the affinity purification of tubulin from plant cell suspension cultures, a prerequisite for in vitro binding and polymerization assays.

Materials:

-

Plant cell suspension culture (e.g., tobacco BY-2, Arabidopsis T87)

-

Lysis buffer (50 mM PIPES-KOH, pH 7.2, 5 mM MgSO4, 5 mM EGTA, 1 mM DTT, 0.1 mM GTP, 1 mM PMSF, protease inhibitor cocktail)

-

Affinity chromatography column with a tubulin-binding protein (e.g., TOG1 domain)

-

Wash buffer (Lysis buffer with 500 mM KCl)

-

Elution buffer (Lysis buffer with 1 M KCl and 20 mM MgCl2)

-

Liquid nitrogen

-

Centrifuge and rotors

Procedure:

-

Harvest plant cells by filtration and freeze them in liquid nitrogen.

-

Grind the frozen cells to a fine powder using a mortar and pestle.

-

Resuspend the cell powder in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.

-

Load the supernatant onto the pre-equilibrated affinity column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound tubulin with elution buffer.

-

Dialyze the eluted tubulin against a suitable storage buffer (e.g., 50 mM PIPES-KOH, pH 6.9, 1 mM MgSO4, 1 mM EGTA, 0.1 mM GTP) and concentrate the protein.

-

Assess purity by SDS-PAGE and protein staining.

The following diagram outlines the experimental workflow for tubulin purification.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Affinity purification of tubulin from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsw3.naist.jp [bsw3.naist.jp]

The Effects of Oryzalin on Plant Cell Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzalin, a dinitroaniline herbicide, is a potent disruptor of microtubule dynamics in plant cells. Its high specificity for plant tubulin makes it an invaluable tool for studying the role of the microtubule cytoskeleton in various cellular processes, including cell division, expansion, and morphogenesis. This technical guide provides an in-depth overview of the effects of this compound on plant cell morphology, with a focus on its mechanism of action, the resultant morphological changes, and detailed experimental protocols for its application and analysis. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Mechanism of Action

This compound's primary mode of action is the inhibition of microtubule polymerization. It binds with high affinity to the α-tubulin subunit of plant tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics affects numerous cellular functions that are dependent on a functional microtubule cytoskeleton. Notably, this compound exhibits a significantly lower affinity for animal tubulin, highlighting its specificity as a plant-specific herbicide and experimental tool.[1][2]

The binding of this compound to tubulin is time- and pH-dependent.[1] This interaction leads to the depolymerization of existing microtubule arrays and prevents the formation of new ones.[1] The differential sensitivity of various microtubule arrays to this compound provides insights into their relative stability and dynamics within the cell.

Morphological Effects

The disruption of microtubule arrays by this compound leads to a cascade of distinct morphological changes in plant cells and tissues.

Inhibition of Elongation and Induction of Radial Swelling

One of the most prominent effects of this compound treatment is the inhibition of anisotropic growth, particularly in roots. This results in a significant reduction in root elongation and a corresponding increase in radial swelling.[3][4][5] This phenomenon is a direct consequence of the loss of cortical microtubules, which are crucial for guiding the deposition of cellulose microfibrils in the cell wall, thereby determining the direction of cell expansion.[6]

Disruption of Cell Division

This compound disrupts the formation and function of the mitotic spindle and the phragmoplast, two critical microtubule structures for cell division in plants. This leads to an arrest of mitosis and aberrant cell plate formation, ultimately inhibiting cell proliferation.[1]

Alterations in Organelle Morphology

Beyond its effects on the microtubule cytoskeleton, this compound has been observed to alter the morphology of other organelles. Notably, it can cause the endoplasmic reticulum to form a nodulated or anastomosing network and affect the structure of the Golgi apparatus.[7][8]

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Concentration-Dependent Effects of this compound on Plant Growth and Physiology

| Parameter | Plant Species | This compound Concentration | Observed Effect | Reference |

| Anaphase Chromosome Migration | Haemanthus katherinae | 1.0 x 10⁻⁸ M | Markedly reduced migration rate | [1] |

| Anaphase Chromosome Migration | Haemanthus katherinae | 1.0 x 10⁻⁷ M | Abruptly stopped migration | [1] |

| Root Growth Inhibition | Arabidopsis thaliana | 10⁻⁶ M | 47% inhibition after 8 hours | [6] |

| Root Growth Inhibition | Arabidopsis thaliana | 10⁻⁴ M | Complete inhibition | [6] |

| Gravitropic Response Inhibition | Arabidopsis thaliana | 10⁻⁶ M | 38% inhibition after 4 hours | [6] |

| Gravitropic Response Inhibition | Arabidopsis thaliana | 10⁻⁴ M | Complete inhibition | [6] |

| Ethylene Production Increase | Arabidopsis thaliana | 10⁻⁶ M | 37% increase after 8 hours | [6] |

| Ethylene Production Increase | Arabidopsis thaliana | 10⁻⁴ M | 57% increase after 8 hours | [6] |

| ACC Synthase Activity Increase | Arabidopsis thaliana | 10⁻⁶ M | 22% increase after 4 hours | [6] |

| ACC Synthase Activity Increase | Arabidopsis thaliana | 10⁻⁴ M | 66% increase after 4 hours | [6] |

| ACC Oxidase Activity Increase | Arabidopsis thaliana | 10⁻⁶ M | 21% increase after 4 hours | [6] |

| ACC Oxidase Activity Increase | Arabidopsis thaliana | 10⁻⁴ M | 31% increase after 4 hours | [6] |